6-Chlorohexyl prop-2-enoate
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Overview
Description
2-Propenoic acid, 6-chlorohexyl ester, also known as 6-chlorohexyl acrylate, is an organic compound with the molecular formula C9H15ClO2. It is a derivative of acrylic acid and is characterized by the presence of a chlorohexyl group attached to the ester functionality. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 6-chlorohexyl ester is typically synthesized through the esterification of acrylic acid with 6-chlorohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 6-chlorohexyl ester involves the continuous esterification process. This process utilizes large-scale reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 6-chlorohexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield acrylic acid and 6-chlorohexanol under acidic or basic conditions.
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide as the catalyst.
Polymerization: Initiated using free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Substitution: Reactions are often conducted in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack.
Major Products Formed
Hydrolysis: Acrylic acid and 6-chlorohexanol.
Polymerization: Polymers with varying chain lengths and properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 6-chlorohexyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 6-chlorohexyl ester primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The ester group can be hydrolyzed to release acrylic acid, which can further participate in various biochemical pathways. The chlorohexyl group can interact with biological targets, potentially leading to modifications in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2-Propenoic acid, 2-methyl-, 6-chlorohexyl ester: Contains a methyl group on the propenoic acid moiety.
Uniqueness
2-Propenoic acid, 6-chlorohexyl ester is unique due to its specific combination of the chlorohexyl group and the acrylate functionality. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry and material science .
Properties
IUPAC Name |
6-chlorohexyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZPKZGIOYCYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569209 |
Source
|
Record name | 6-Chlorohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133123-02-1 |
Source
|
Record name | 6-Chlorohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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